molecular formula C24H28N2O4 B11037033 3-(2,3-dimethoxyphenyl)-9-ethoxy-5,5,7-trimethyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinazolin-1-one

3-(2,3-dimethoxyphenyl)-9-ethoxy-5,5,7-trimethyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinazolin-1-one

Cat. No.: B11037033
M. Wt: 408.5 g/mol
InChI Key: FHZKYYOQZNUUPL-UHFFFAOYSA-N
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Description

3-(2,3-dimethoxyphenyl)-9-ethoxy-5,5,7-trimethyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinazolin-1-one is a complex organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse pharmacological activities, including antibacterial, antifungal, and anticancer properties . This particular compound is characterized by its unique structure, which includes a pyridoquinazolinone core with various substituents that contribute to its biological activity.

Preparation Methods

The synthesis of 3-(2,3-dimethoxyphenyl)-9-ethoxy-5,5,7-trimethyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinazolin-1-one involves several steps. One common method includes the initial formation of the quinazolinone core followed by the introduction of the specific substituents. The process typically involves:

Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield .

Mechanism of Action

The mechanism of action of 3-(2,3-dimethoxyphenyl)-9-ethoxy-5,5,7-trimethyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinazolin-1-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and disrupt cellular processes, leading to its antibacterial and anticancer effects . The compound’s structure allows it to bind to DNA and proteins, interfering with their normal function .

Properties

Molecular Formula

C24H28N2O4

Molecular Weight

408.5 g/mol

IUPAC Name

2-(2,3-dimethoxyphenyl)-7-ethoxy-10,12,12-trimethyl-1,3-diazatricyclo[7.3.1.05,13]trideca-5,7,9(13),10-tetraen-4-one

InChI

InChI=1S/C24H28N2O4/c1-7-30-15-11-17-14(2)13-24(3,4)26-20(17)18(12-15)23(27)25-22(26)16-9-8-10-19(28-5)21(16)29-6/h8-13,22H,7H2,1-6H3,(H,25,27)

InChI Key

FHZKYYOQZNUUPL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C3C(=C1)C(=O)NC(N3C(C=C2C)(C)C)C4=C(C(=CC=C4)OC)OC

Origin of Product

United States

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